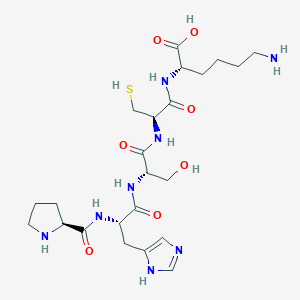
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt is a compound that combines the properties of an amide and an amine with the unique characteristics of trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt typically involves the reaction of n-methylbenzamide with formaldehyde and ammonium chloride, followed by treatment with trifluoroacetic acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are generally used.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Compounds with different functional groups replacing the trifluoroacetate group.
Scientific Research Applications
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The trifluoroacetate group can also enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzamide: Lacks the trifluoroacetate group, resulting in different reactivity and solubility properties.
n-Methylbenzamide: Does not contain the aminomethyl group, leading to different chemical behavior.
Trifluoroacetic acid salts: Similar in containing the trifluoroacetate group but differ in the amide and amine functionalities.
Uniqueness
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt is unique due to the combination of its amide, amine, and trifluoroacetate functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918812-34-7 |
|---|---|
Molecular Formula |
C11H13F3N2O3 |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-(aminomethyl)-N-methylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c1-11-9(12)8-5-3-2-4-7(8)6-10;3-2(4,5)1(6)7/h2-5H,6,10H2,1H3,(H,11,12);(H,6,7) |
InChI Key |
NCCOCEYVWXWMGF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)





![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
